3-(4-fluorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
3-(4-Fluorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (hereafter referred to as Compound X) is a triazolopyrimidinone derivative designed to inhibit chikungunya virus (CHIKV) replication. It belongs to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, which targets the viral nonstructural protein 1 (nsP1), a key enzyme in the alphavirus RNA capping machinery . Structural features critical to its activity include:
- A meta-substituted aryl group at position 3 (4-fluorophenyl), which enhances binding to nsP1 .
- A 3-nitrobenzyl group at position 6, contributing to electronic and steric interactions with the enzyme .
- The triazolopyrimidinone core, which stabilizes the compound’s planar conformation and facilitates interaction with nsP1’s active site .
Compound X was developed through structure-activity relationship (SAR) studies aimed at optimizing antiviral potency and selectivity . Preclinical data suggest it exhibits nanomolar-range activity against CHIKV, with minimal cytotoxicity in mammalian cells .
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN6O3/c18-12-4-6-13(7-5-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-2-1-3-14(8-11)24(26)27/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXSSXIIJSMCRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the [1,2,4]triazolo[4,3-a]pyridine derivatives, which have been studied for their potential as c-Met kinase inhibitors. .
Mode of Action
It is hypothesized that it may interact with its targets in a similar manner to other [1,2,4]triazolo[4,3-a]pyridine derivatives, potentially inhibiting the activity of c-Met kinase. This could result in the disruption of various cellular processes, leading to the inhibition of cell proliferation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its potential targets. If it does indeed inhibit c-Met kinase, it could affect pathways involved in cell proliferation, survival, and migration. .
Pharmacokinetics
Studies on similar compounds suggest that they may have good bioavailability and stability. .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. If it acts as a c-Met kinase inhibitor, it could potentially inhibit cell proliferation and induce cell death. .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other compounds, the pH and temperature of the environment, and the specific cell types present
Biological Activity
3-(4-fluorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazoles, which are known for a wide range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, and anticancer properties. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by relevant data and research findings.
- Molecular Formula : C18H13FN6O3
- Molecular Weight : 380.339 g/mol
- IUPAC Name : 3-[(4-fluorophenyl)methyl]-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Biological Activity Overview
The biological activity of triazole derivatives has been extensively studied. The specific compound in focus has shown promise in various areas:
- Anticancer Activity :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
A study evaluating various triazole derivatives found that specific modifications to the triazole ring significantly enhanced the anticancer properties of these compounds. The compound exhibited a notable reduction in cell viability in MCF-7 cells compared to controls, indicating its potential as an anticancer agent.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-(4-fluorophenyl)-6-(3-nitrobenzyl)-triazole | MCF-7 | 27.3 |
| Related Triazole A | HCT-116 | 6.2 |
| Related Triazole B | MCF-7 | 43.4 |
Case Study 2: Antimicrobial Properties
Research on the antimicrobial activity of triazole derivatives indicated that certain compounds inhibited bacterial growth effectively. The compound was tested against a range of pathogens and showed promising results.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
The mechanism by which this compound exerts its biological effects is likely multifactorial:
- Inhibition of Enzymatic Activity : Many triazoles act as enzyme inhibitors, particularly in pathways associated with cancer cell proliferation.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes.
- Modulation of Signaling Pathways : Compounds may affect various signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Compound X with structurally and functionally related triazolopyrimidinone derivatives and other nsP1-targeting compounds:
Key Observations:
Substituent Effects on Activity :
- The 4-fluorophenyl group in Compound X improves nsP1 binding compared to unsubstituted aryl analogs . However, MADTP-314’s 3’-acetylphenyl substituent confers superior potency (EC₅₀ = 0.2 µM vs. 0.5 µM for Compound X), likely due to enhanced hydrogen bonding .
- The 3-nitrobenzyl group at position 6 in Compound X may reduce metabolic instability compared to MADTP-314’s 5-methyl group, which has lower solubility .
Resistance Profile :
Both Compound X and MADTP-314 are susceptible to P34S and T246A mutations in nsP1, which reduce compound-enzyme interactions . In contrast, the CHVB series retains activity against P34S mutants, suggesting divergent binding modes .
Physicochemical Properties :
- Compound X’s moderate solubility (LogP = 2.8) makes it more suitable for in vivo studies than MADTP-314 (LogP = 3.1) .
- Derivatives with sugar moieties (e.g., thioglycoside analogs in ) exhibit enhanced solubility but reduced antiviral activity due to steric hindrance .
Structural Planarity: X-ray crystallography of the 5-(4-chlorophenoxy)-6-isopropyl analog reveals a coplanar triazolopyrimidinone core, which maximizes π-π stacking with nsP1’s aromatic residues . Compound X likely adopts a similar conformation.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-(4-fluorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core. Key steps include cyclization under acidic or basic conditions and subsequent functionalization of substituents. For example, and highlight the importance of reaction temperature (60–120°C), solvent choice (DMF or THF), and catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical for achieving >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro groups at ~1520 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (as in ) resolves 3D configurations, particularly for verifying fused ring systems and substituent orientations .
Q. How do substituents (e.g., 4-fluorophenyl, 3-nitrobenzyl) influence the compound’s physicochemical properties?
- Methodological Answer : Fluorine enhances lipophilicity and metabolic stability, while nitro groups increase electron-withdrawing effects, potentially altering reactivity. Comparative studies (e.g., replacing nitro with methyl or methoxy groups) can be conducted using logP measurements and computational tools like DFT to assess electronic effects. and emphasize substituent-driven variations in solubility and bioavailability .
Advanced Research Questions
Q. How can reaction mechanisms for triazolopyrimidine core formation be validated experimentally?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N tracing) and intermediate trapping (using quenching agents like TEMPO) can elucidate mechanistic pathways. For example, proposes cyclization via intramolecular nucleophilic attack, which can be confirmed by isolating intermediates via TLC monitoring . Kinetic studies under varying pH and temperature conditions further refine proposed mechanisms.
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, enzyme isoforms). Standardized protocols (e.g., IC₅₀ measurements under uniform ATP concentrations) and orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) are recommended. notes that related triazolopyrimidines show variable safety profiles, necessitating dose-response validation across multiple cell lines .
Q. How can computational modeling predict interactions with biological targets (e.g., kinases)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes. Structural data from (crystallography) can serve as templates. QSAR models trained on substituent variations (e.g., nitro vs. chloro groups) optimize selectivity. Validation via mutagenesis studies (e.g., alanine scanning of kinase active sites) is critical .
Q. What experimental designs assess environmental fate and ecotoxicological impacts?
- Methodological Answer : Follow frameworks from : (1) Measure logKow and hydrolysis rates under varied pH/temperature; (2) Use LC-MS/MS to track degradation products in simulated wastewater; (3) Conduct acute toxicity assays on Daphnia magna or algae. Long-term studies should evaluate bioaccumulation in model ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
